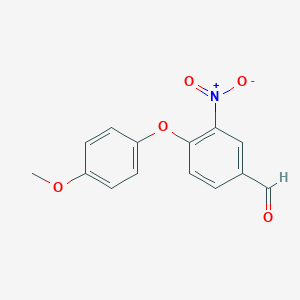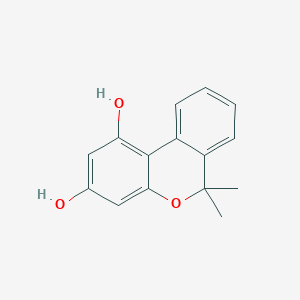
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has been found to have significant biological activity, which makes it a promising candidate for use in drug development and other scientific research applications. In
Mecanismo De Acción
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy.
Efectos Bioquímicos Y Fisiológicos
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anticancer properties, as it induces apoptosis in cancer cells and inhibits their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- in lab experiments include its significant biological activity and its potential use in drug development. This compound can be easily synthesized under mild conditions and yields the desired product in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL-. One potential direction is to study its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Another direction is to study its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand its mechanism of action and to optimize its use in drug development.
Conclusion
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- is a promising compound that has significant biological activity and potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, antioxidant, and anticancer properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Métodos De Síntesis
The synthesis method of 6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- involves the reaction between 6,6-dimethyl-1,3-dioxepin-4,5-dione and 1,2-dihydroxybenzene in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- has been studied extensively for its potential applications in various scientific research fields. It has been found to have significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in drug development, as it has been found to interact with various biological targets.
Propiedades
Número CAS |
16720-01-7 |
|---|---|
Nombre del producto |
6H-DIBENZO(b,d)PYRAN-1,3-DIOL, 6,6-DIMETHYL- |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
Clave InChI |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Otros números CAS |
16720-01-7 |
Sinónimos |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



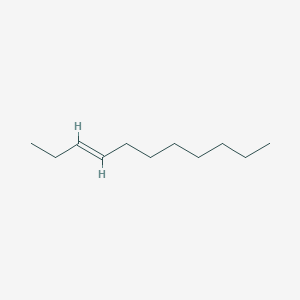
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
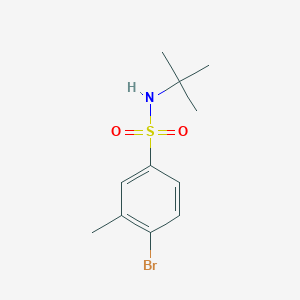
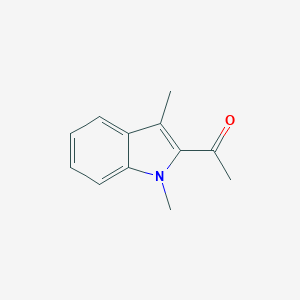
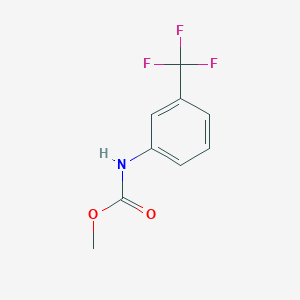
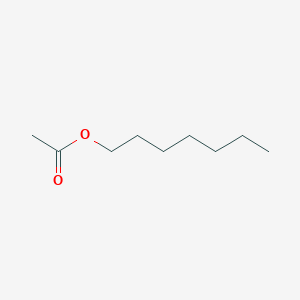
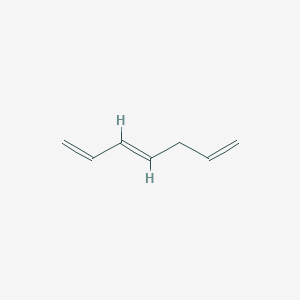
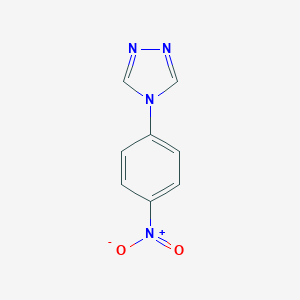
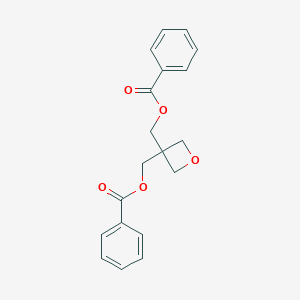
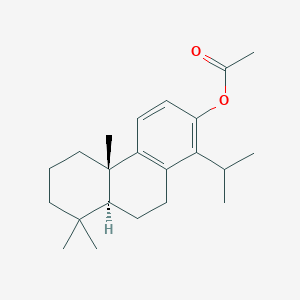
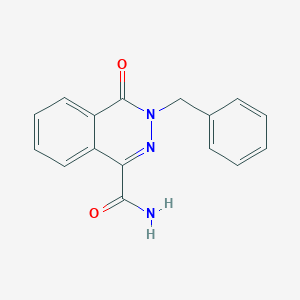
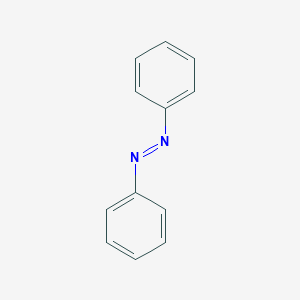
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
